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Compound of Interest

Compound Name: 2-Heptenoic acid

Cat. No.: B082338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Heptenoic acid as

a flavoring agent in food science research. This document includes its sensory properties,

recommended applications, and detailed protocols for its analysis and evaluation.

Application Notes
Flavor Profile and Sensory Characteristics
2-Heptenoic acid is a versatile flavoring agent characterized by a complex sensory profile. Its

primary flavor attributes are described as fatty, fruity, cheesy, and green.[1] It is a colorless to

pale yellow liquid with a distinct odor profile that includes green, grassy, and fruity notes.[2] Due

to its multifaceted flavor, it can be utilized in a variety of food products to enhance or impart

specific flavor dimensions.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Heptenoic acid is presented in Table 1.

Table 1: Physicochemical Properties of 2-Heptenoic Acid
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Property Value Reference

Molecular Formula C₇H₁₂O₂ [3][4]

Molecular Weight 128.17 g/mol [3][4]

Appearance
Colorless to pale yellow clear

liquid
[2]

Boiling Point
224.00 to 228.00 °C @ 760.00

mm Hg
[2][3]

Solubility in Water
2389 mg/L @ 25 °C

(estimated)
[2]

Solubility in Other Solvents Soluble in oils and alcohol [1][2][3]

FEMA Number 3920 [2][3]

JECFA Number 1373 [3]

Recommended Applications and Usage Levels
2-Heptenoic acid is Generally Recognized as Safe (GRAS) by the Flavor and Extract

Manufacturers Association (FEMA).[2] Recommended usage levels vary depending on the food

matrix. Table 2 provides typical usage levels for (E)-2-Heptenoic acid in various food

categories.

Table 2: Recommended Usage Levels of (E)-2-Heptenoic Acid in Food

Food Category Average Usual ppm Average Maximum ppm

Baked Goods 1.0 2.0

Nonalcoholic Beverages 1.0 1.5

Frozen Dairy 1.0 2.0

Gelatins / Puddings 0.5 1.0

Meat Products 0.01 0.1

Soft Candy 1.0 2.0
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Source: The Good Scents Company[2]

Stability Considerations
As an unsaturated carboxylic acid, the stability of 2-Heptenoic acid can be influenced by

environmental factors such as pH, temperature, and light.[5][6][7][8] While specific stability data

for 2-heptenoic acid is limited, general principles for unsaturated fatty acids suggest that

exposure to high temperatures, extreme pH levels, and UV light can lead to degradation and

loss of flavor efficacy.[5][6] It is recommended to store 2-Heptenoic acid in a cool, dark place

and to conduct stability testing within the specific food matrix of application.

Experimental Protocols
Sensory Evaluation Protocols
The triangle test is used to determine if a sensory difference exists between two samples, for

example, a control product and a product formulated with 2-Heptenoic acid.[9][10][11][12]

Objective: To determine if the addition of 2-Heptenoic acid at a specific concentration creates

a perceivable sensory difference in a food product.

Materials:

Control food product.

Experimental food product containing 2-Heptenoic acid.

Identical sample cups, coded with random three-digit numbers.

Palate cleansers (e.g., plain crackers, filtered water).

Sensory evaluation booths with controlled lighting and temperature.

A panel of at least 15-30 trained or consumer panelists.[11]

Procedure:

Prepare the control and experimental samples. Ensure they are at the same temperature

and presented in a standardized manner.
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For each panelist, present three coded samples: two are identical (either both control or both

experimental) and one is different.

Randomize the order of presentation for each panelist to avoid bias. There are six possible

combinations: AAB, ABA, BAA, BBA, BAB, ABB.

Instruct panelists to taste the samples from left to right.

Ask panelists to identify the "odd" or "different" sample. Even if they are uncertain, they must

make a choice.

Provide palate cleansers for use between samples.

Record the number of correct identifications.

Analyze the results using a statistical table for triangle tests to determine if the number of

correct answers is statistically significant.

Workflow for Triangle Test:

Preparation

Presentation to Panelist Evaluation Analysis

Prepare Control
Sample (A)

Present Three Coded Samples
(e.g., AAB, ABA, BAA, BBA, BAB, ABB)

Prepare Experimental
Sample with 2-Heptenoic Acid (B)

Panelist Tastes Samples
from Left to Right

Panelist Identifies
the Odd Sample

Record Number of
Correct Identifications

Perform Statistical Analysis
(Chi-squared test)

Determine if a Significant
Difference Exists

Click to download full resolution via product page

Figure 1. Workflow for the Triangle Test.

QDA is used to quantify the intensities of the sensory attributes of a product.[10] This method is

ideal for creating a detailed flavor profile of a food product containing 2-Heptenoic acid.
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Objective: To develop a comprehensive sensory profile and quantify the intensity of flavor

attributes of a product containing 2-Heptenoic acid.

Materials:

Food product(s) with varying concentrations of 2-Heptenoic acid.

Reference standards for different flavor attributes (e.g., specific fruity esters, cheesy

compounds).

Sensory evaluation booths.

A panel of 8-12 highly trained sensory panelists.

Data collection software.

Procedure:

Panelist Training and Lexicon Development:

Present the panelists with the product(s) containing 2-Heptenoic acid and a range of

reference standards.

Through discussion, the panel comes to a consensus on a list of descriptive terms

(lexicon) for the aroma, flavor, and texture of the product. This may include terms like

"fruity," "cheesy," "green," "fatty," "waxy," etc.

Define each attribute with a reference standard.

Intensity Rating:

Panelists individually rate the intensity of each attribute for each sample on an

unstructured line scale (e.g., a 15 cm line anchored with "low" and "high").

Data Collection and Analysis:

Collect the intensity ratings from all panelists.
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Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences in attributes between samples.

Visualize the results using spider web plots to compare the sensory profiles of different

formulations.

Logical Flow for Quantitative Descriptive Analysis:
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Figure 2. Logical flow of Quantitative Descriptive Analysis.

Analytical Protocol: Quantification by GC-MS
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This protocol is a general guideline for the quantification of 2-Heptenoic acid in a food matrix

using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization will be required for

specific food matrices.

Objective: To accurately quantify the concentration of 2-Heptenoic acid in a food sample.

Materials and Reagents:

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

SPME autosampler and fibers (e.g., DVB/CAR/PDMS).[13]

GC column suitable for fatty acid analysis (e.g., DB-WAX, HP-5MS).[14][15]

2-Heptenoic acid standard.

Internal standard (e.g., deuterated fatty acid or a fatty acid not present in the sample).

Solvents (e.g., ethanol, diethyl ether, hexane).

Sodium chloride.

Hydrochloric acid or sodium hydroxide for pH adjustment.

Sample vials with septa.

Procedure:

Standard Preparation:

Prepare a stock solution of 2-Heptenoic acid in a suitable solvent (e.g., ethanol).

Create a series of calibration standards by diluting the stock solution.

Spike each calibration standard with a fixed concentration of the internal standard.

Sample Preparation (Headspace SPME):

Homogenize the food sample.
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Place a known amount of the homogenized sample into a headspace vial.

Add the internal standard.

Add sodium chloride to increase the ionic strength of the sample, which can enhance the

release of volatile compounds into the headspace.

Seal the vial and incubate at a specific temperature (e.g., 45°C) for a set time (e.g., 45

minutes) to allow for equilibration of the headspace.[13]

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 45 minutes).

[13]

GC-MS Analysis:

Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).[13][15]

Separate the compounds on the GC column using a suitable temperature program. A

possible program could be: initial temperature of 60°C for 1 min, then ramp at 10°C/min to

240°C and hold for 10 min.[15][16]

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for

quantification, using specific ions for 2-Heptenoic acid and the internal standard. For full

scan mode, a mass range of m/z 50-600 can be used.[16]

Data Analysis:

Integrate the peak areas for 2-Heptenoic acid and the internal standard.

Calculate the ratio of the peak area of 2-Heptenoic acid to the peak area of the internal

standard.

Construct a calibration curve by plotting the peak area ratio against the concentration of

the calibration standards.

Determine the concentration of 2-Heptenoic acid in the sample by interpolating its peak

area ratio on the calibration curve.
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Experimental Workflow for GC-MS Quantification:

Sample and Standard Preparation

Extraction
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Figure 3. Workflow for GC-MS quantification of 2-Heptenoic Acid.
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Potential Signaling Pathway in Taste Perception
The "fatty" taste perception of free fatty acids is believed to be mediated by G-protein coupled

receptors (GPCRs), specifically GPR40 (also known as FFAR1) and GPR120 (FFAR4).[17][18]

[19][20][21] These receptors are activated by medium and long-chain fatty acids.[17][18][19]

[21] While direct evidence for 2-Heptenoic acid (a medium-chain fatty acid) activating these

specific receptors is not yet definitive, it is a plausible mechanism for its perception.

The proposed signaling cascade upon receptor activation involves the G-protein gustducin,

leading to an increase in intracellular calcium concentration and ultimately neurotransmitter

release, signaling the perception of a "fatty" taste to the brain.

Proposed Signaling Pathway for Fatty Acid Taste Perception:
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Figure 4. Proposed signaling pathway for fatty acid taste perception.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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